molecular formula C24H23NO7S B302712 2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Cat. No. B302712
M. Wt: 469.5 g/mol
InChI Key: BNRGYZKBNZTIQH-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid, commonly known as Ertapenem, is a carbapenem antibiotic used to treat a wide range of bacterial infections. It is a synthetic derivative of thienamycin, a naturally occurring antibiotic. Ertapenem has a unique chemical structure that makes it highly effective against gram-negative and gram-positive bacteria.

Mechanism of Action

Ertapenem works by inhibiting the bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which prevents the cross-linking of peptidoglycan strands. This leads to the disruption of the bacterial cell wall and ultimately, bacterial death.
Biochemical and Physiological Effects:
Ertapenem has been shown to have a broad spectrum of activity against both gram-negative and gram-positive bacteria. It has a long half-life, which allows for once-daily dosing. Ertapenem is highly protein-bound, which reduces its clearance rate and increases its efficacy. It is also highly stable in the presence of β-lactamases, which are enzymes that can break down other antibiotics.

Advantages and Limitations for Lab Experiments

Ertapenem has several advantages for use in lab experiments. It has a broad spectrum of activity against both gram-negative and gram-positive bacteria, which makes it useful in a variety of experimental settings. Its long half-life and once-daily dosing make it easy to administer and monitor. However, Ertapenem is a relatively expensive antibiotic, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on Ertapenem. One area of focus is the development of new derivatives and analogs of Ertapenem to improve its efficacy and reduce its cost. Another area of research is the use of Ertapenem in combination with other antibiotics to treat multidrug-resistant bacterial infections. Additionally, there is a need for further research on the mechanism of action of Ertapenem and its potential use in the treatment of other bacterial infections.

Synthesis Methods

The synthesis of Ertapenem involves the condensation of the thienamycin precursor with a phenylglycine derivative. The process involves several steps including protection of the amine group, coupling of the two precursors, deprotection of the amine group, and final purification. The synthesis of Ertapenem is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Ertapenem has been extensively studied for its efficacy in treating bacterial infections. It has been used in clinical trials to treat infections caused by gram-negative and gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae. Ertapenem has also been studied for its potential use in the treatment of multidrug-resistant bacterial infections.

properties

Product Name

2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Molecular Formula

C24H23NO7S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C24H23NO7S/c1-3-30-17-11-9-16(10-12-17)25-23-21(24(29)31-4-2)22(28)19(33-23)13-15-7-5-6-8-18(15)32-14-20(26)27/h5-13,25H,3-4,14H2,1-2H3,(H,26,27)/b19-13-

InChI Key

BNRGYZKBNZTIQH-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=CC=C3OCC(=O)O)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=CC=C3OCC(=O)O)S2)C(=O)OCC

Origin of Product

United States

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